molecular formula C9H2ClF5N2 B1390471 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline CAS No. 887592-35-0

4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline

Cat. No.: B1390471
CAS No.: 887592-35-0
M. Wt: 268.57 g/mol
InChI Key: MSNSPIDDPQQOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline is a heterocyclic compound with the molecular formula C9H2ClF5N2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-4-chloro-5,6-difluorobenzonitrile with trifluoroacetic acid. The reaction is carried out under reflux conditions, leading to the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinazoline
  • 6,7-Difluoro-2-(trifluoromethyl)quinazoline
  • 4-Chloro-6,7-difluoroquinazoline

Uniqueness

4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity, binding affinity, and stability compared to similar compounds .

Properties

IUPAC Name

4-chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2ClF5N2/c10-7-3-1-4(11)5(12)2-6(3)16-8(17-7)9(13,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNSPIDDPQQOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674254
Record name 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887592-35-0
Record name 4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline
Reactant of Route 2
4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline
Reactant of Route 3
4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline
Reactant of Route 4
4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-6,7-difluoro-2-(trifluoromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.